5-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile
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Overview
Description
The compound 5-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a pyrrolopyrrole ring, and a pyridine carbonitrile group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Construction of the Pyrrolopyrrole Ring: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Attachment of the Pyridine Carbonitrile Group: This final step involves coupling reactions, where the pyridine carbonitrile group is attached to the existing structure using reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: An alkaloid with a purine structure, commonly found in tea and coffee.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound used as a plasticizer in various applications.
Uniqueness
5-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile: is unique due to its combination of a purine base, a pyrrolopyrrole ring, and a pyridine carbonitrile group
Properties
Molecular Formula |
C20H22N8O |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H22N8O/c1-29-5-4-26-13-25-18-19(26)23-12-24-20(18)28-10-14-8-27(9-15(14)11-28)17-3-2-16(6-21)22-7-17/h2-3,7,12-15H,4-5,8-11H2,1H3 |
InChI Key |
GJVBYHXQQKKHKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=CN=C(C=C5)C#N |
Origin of Product |
United States |
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